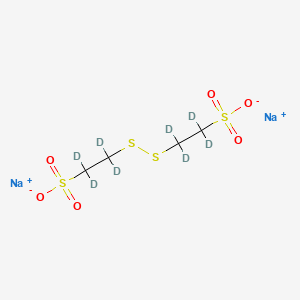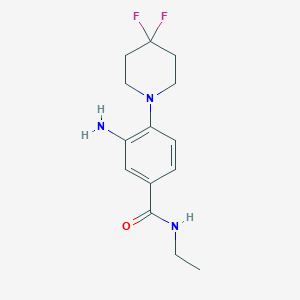![molecular formula C19H13BrN2 B13715563 3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13715563.png)
3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine typically involves the condensation of 4-bromoacetophenone with 2-aminopyridine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazopyridine core. Common reagents used in this synthesis include acetic acid and hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding imidazopyridine N-oxide.
Reduction: Formation of 3-(4-aminophenyl)-2-phenylimidazo[1,2-a]pyridine.
Substitution: Formation of 3-(4-methoxyphenyl)-2-phenylimidazo[1,2-a]pyridine.
Scientific Research Applications
3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Lacks the bromine substituent, resulting in different reactivity and biological activity.
3-(4-Chlorophenyl)-2-phenylimidazo[1,2-a]pyridine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.
Uniqueness: 3-(4-Bromophenyl)-2-phenylimidazo[1,2-a]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and contributes to its distinct biological activities. The bromine substituent also influences the compound’s electronic properties, making it suitable for specific industrial applications .
Properties
Molecular Formula |
C19H13BrN2 |
|---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C19H13BrN2/c20-16-11-9-15(10-12-16)19-18(14-6-2-1-3-7-14)21-17-8-4-5-13-22(17)19/h1-13H |
InChI Key |
GIDIZNIVKLZNEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





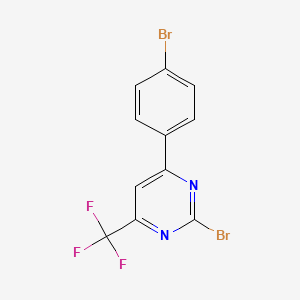

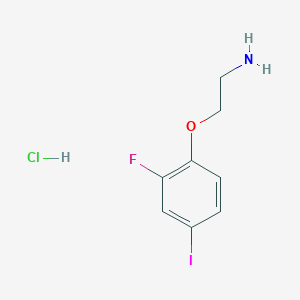
![3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide](/img/structure/B13715536.png)

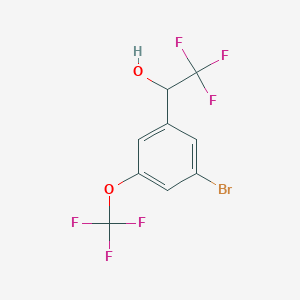
![3-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13715547.png)
